molecular formula C9H13ClN2O B6345817 3-Butyl-5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1354923-54-8

3-Butyl-5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde

Cat. No. B6345817
CAS RN: 1354923-54-8
M. Wt: 200.66 g/mol
InChI Key: UOWQJHUOXCNLGY-UHFFFAOYSA-N
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Description

The compound “3-Butyl-5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde” is a pyrazole derivative. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazole derivatives have attracted much attention because they possess a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “this compound”, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For example, the title compound was prepared under Vilsmeyer conditions in which chlorination of C1 occurs in addition to the expected formylation .


Molecular Structure Analysis

The crystal structure of the compound was determined by X-ray diffraction method . The crystal belongs to monoclinic, space group P 2 1 / c with unit cell parameters a = 6.7637 (4) Å, b = 6.8712 (3) Å, c = 22.4188 (10) Å, β = 93.8458 (14)º, V = 1039.56 (9) Å 3 and Z = 4 . X-Ray reveals that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring, but the two ring planes are inclined at 72.8 (1)º .


Chemical Reactions Analysis

The compound is a highly versatile intermediate for the synthesis of thiolates, azides, amines, and fused pyrazolo heterocycles via cyclocondensation reactions . It can also be used in the synthesis of different poly functional heterocyclic compounds .

Scientific Research Applications

Chemistry of Pyrazole Derivatives

Pyrazole derivatives, including compounds structurally related to "3-Butyl-5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde," have been explored extensively for their ability to serve as building blocks in the synthesis of diverse heterocyclic compounds. The reactivity and versatility of these compounds facilitate the creation of pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, and spiropyrans, among others. This chemical diversity underscores the utility of pyrazole derivatives in generating novel heterocyclic compounds with potential applications in drug discovery and material science (Gomaa & Ali, 2020).

Synthesis and Medicinal Applications

Pyrazoline derivatives, which share a core structural motif with the compound of interest, have been synthesized through various routes, showcasing the adaptability of this heterocyclic framework. These synthetic approaches have led to the discovery of compounds with significant biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties. The ongoing development of new synthetic methods and the exploration of pyrazoline's pharmacological potentials reflect the dynamic research landscape surrounding pyrazole derivatives (Dar & Shamsuzzaman, 2015).

Biological Activities and Drug Development

The broad spectrum of biological activities exhibited by pyrazole and its derivatives highlights their importance in medicinal chemistry. Specific pyrazoline derivatives have been investigated for their anticancer activities, demonstrating the capability of this class of compounds to target various cancer types. The structural diversity of pyrazoles allows for the modulation of their biological properties, facilitating the design of more effective therapeutic agents (Ray et al., 2022).

properties

IUPAC Name

3-butyl-5-chloro-1-methylpyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O/c1-3-4-5-8-7(6-13)9(10)12(2)11-8/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWQJHUOXCNLGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN(C(=C1C=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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